7-Bromoisochroman-1-one

描述

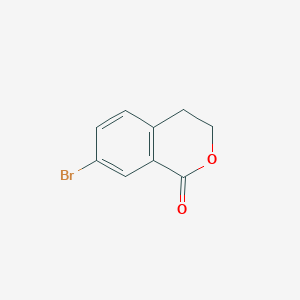

7-Bromo-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound belonging to the benzopyran family It is characterized by a bromine atom attached to the 7th position of the benzopyran ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisochroman-1-one can be achieved through several methods. One common approach involves the bromination of 3,4-dihydro-1H-2-benzopyran-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride . The reaction is typically carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted benzopyran derivatives.

科学研究应用

Organic Synthesis

7-Bromoisochroman-1-one serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it an essential building block in organic synthesis.

Medicinal Chemistry

Research indicates that this compound and its derivatives exhibit promising biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical), HCT116 (colon), A549 (lung), and MCF7 (breast) cells. The following table summarizes the findings from several studies on its cytotoxicity:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| HeLa | 97.4 | Weak cytotoxicity | |

| HCT116 | 45.0 | Moderate cytotoxicity | |

| A549 | 60.0 | Significant cytotoxicity | |

| MCF7 | 80.0 | Moderate cytotoxicity |

Enzyme Inhibition Studies

The compound has been investigated for its role in enzyme inhibition, particularly concerning prostaglandin synthesis. It has been shown to inhibit Prostaglandin G/H Synthase 1, which is involved in inflammatory processes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Anti-inflammatory Mechanism : In vitro studies have demonstrated that this compound significantly reduces levels of prostaglandin E2 in cultured macrophages, indicating potential therapeutic applications for inflammatory diseases.

- Cell Cycle Regulation : The compound has shown effects on cancer cell cycle progression by inducing apoptosis and inhibiting proliferation, highlighting its potential as an anticancer agent.

Case Study 1: Inhibition of Prostaglandin Synthesis

A study focused on the effect of this compound on prostaglandin synthesis found that it significantly reduced prostaglandin E2 levels in macrophages, suggesting a mechanism for its anti-inflammatory effects.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another study evaluated the cytotoxic effects of this compound on human glioma cell lines. The results indicated that it induced apoptosis through caspase pathway activation, reinforcing its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Preliminary studies suggest that its bioavailability may be influenced by its chemical structure and interactions with biological membranes. Further research is necessary to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

作用机制

The mechanism of action of 7-Bromoisochroman-1-one involves its interaction with specific molecular targets and pathways. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .

相似化合物的比较

7-Bromo-3,4-dihydro-1H-2-benzopyran-4-one: Similar structure but with a different position of the carbonyl group.

3,4-Dihydro-1H-2-benzopyran-1-one: Lacks the bromine atom, resulting in different reactivity and applications.

8-Hydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one: Contains a hydroxyl group and a methyl group, leading to unique properties.

Uniqueness: The bromine atom enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .

生物活性

7-Bromoisochroman-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound (C9H7BrO2) features a bromine atom at the 7-position of the isochroman structure. Its molecular formula indicates that it possesses both aromatic and carbonyl functionalities, which are crucial for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various pathogenic microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 4 µg/mL |

| Pseudomonas aeruginosa | 8 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that this compound has broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been shown to induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : The compound can cause G2/M phase arrest, inhibiting cell proliferation.

- Apoptosis Induction : It increases the Bax/Bcl-2 ratio, promoting programmed cell death.

- Inhibition of Cell Migration : This property is crucial for preventing metastasis in cancer treatment.

The following table summarizes the cytotoxicity data observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 5.1 | Topoisomerase I inhibition |

| HGC-27 | 7.6 | Induction of apoptosis |

| H1975 | 11.0 | Cell cycle arrest and migration inhibition |

These results highlight the potential of this compound as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Antimicrobial Mechanism : The compound may disrupt metabolic pathways in microorganisms, leading to growth inhibition.

- Anticancer Mechanism : It targets signaling pathways involved in cell survival and proliferation, effectively triggering apoptotic pathways in cancer cells .

Case Studies and Research Findings

Recent studies have focused on elucidating the detailed mechanisms behind the biological activities of this compound. For instance, research published in MDPI highlighted its antitumor and anti-inflammatory properties, emphasizing the need for further exploration into its therapeutic applications .

A comprehensive study conducted on various derivatives of isochroman compounds indicated that modifications at specific positions significantly affect their bioactivity. This suggests that structural optimization could enhance the efficacy of this compound in clinical settings.

常见问题

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 7-Bromoisochroman-1-one, and how should data inconsistencies be addressed?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. If discrepancies arise (e.g., unexpected splitting in NMR peaks), cross-validate with alternative techniques like IR spectroscopy or computational simulations (e.g., DFT calculations) to resolve ambiguities .

Q. What synthetic routes are most effective for preparing this compound, and what purity benchmarks are critical?

- Methodological Answer : Common routes include bromination of isochroman-1-one derivatives using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution. Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity). Critical benchmarks include elemental analysis (C, H, Br) and absence of residual solvents in GC-MS .

Q. How should researchers design experiments to optimize reaction yields for this compound?

- Methodological Answer : Employ a factorial design of experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions. Validate reproducibility through triplicate runs and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound synthesis?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and compare activation energies for competing pathways (e.g., radical vs. ionic mechanisms). Validate with kinetic isotope effects (KIE) or isotopic labeling experiments. Cross-reference computational data with experimental kinetic studies (e.g., Eyring plots) .

Q. What strategies are recommended for analyzing conflicting biological activity data in this compound derivatives?

- Methodological Answer : Apply systematic meta-analysis to identify variables causing discrepancies (e.g., cell line variability, assay conditions). Use standardized protocols (e.g., OECD guidelines) for cytotoxicity assays. Validate findings through orthogonal assays (e.g., enzymatic inhibition vs. whole-cell activity) .

Q. How can researchers formulate hypothesis-driven questions using frameworks like PICO or FINER for this compound studies?

- Methodological Answer :

- PICO : Population (e.g., enzyme targets), Intervention (derivatization of this compound), Comparison (existing inhibitors), Outcome (binding affinity).

- FINER : Ensure questions are Feasible (resource availability), Interesting (therapeutic relevance), Novel (unexplored substituents), Ethical (safe handling of brominated intermediates), Relevant (cancer drug discovery) .

Q. What advanced statistical models are suitable for interpreting structure-activity relationship (SAR) data in this compound analogs?

- Methodological Answer : Use multivariate regression (e.g., PLS regression) to correlate substituent electronic parameters (Hammett σ) with activity. Validate models via cross-validation (k-fold) and external test sets. Apply machine learning (e.g., random forests) for non-linear SAR patterns .

Q. Data and Reproducibility

Q. How should researchers address challenges in reproducing literature procedures for this compound?

- Methodological Answer : Document all procedural nuances (e.g., degassing steps for radical reactions). Use high-purity reagents and calibrate equipment (e.g., temperature probes). Share raw data (NMR spectra, chromatograms) in supplementary materials for peer verification .

Q. What are best practices for curating and sharing datasets on this compound in public repositories?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use platforms like Zenodo or ChemRxiv. Include metadata such as experimental conditions, instrument settings, and version-controlled analysis scripts .

Q. Cross-Disciplinary Applications

Q. How can this compound be integrated into materials science or medicinal chemistry workflows?

属性

IUPAC Name |

7-bromo-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMOJTCNFNGBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394180-31-4 | |

| Record name | 7-bromo-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。